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Cat. No.: B556453 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the microbial degradation of

atrazine in soil, including key microorganisms, enzymatic pathways, and influencing

environmental factors. Detailed protocols for laboratory-based studies are provided to facilitate

research in this area.

Application Notes
Atrazine (2-chloro-4-ethylamino-6-isopropylamino-s-triazine) is a widely used herbicide that can

persist in soil and contaminate water sources.[1][2] Microbial degradation is a primary

mechanism for the dissipation of atrazine in the environment.[3] A diverse range of

microorganisms, including bacteria and fungi, have been identified with the ability to degrade

atrazine, often utilizing it as a nitrogen or carbon source.[1][4][5][6]

Understanding the microbial processes involved in atrazine degradation is crucial for

developing effective bioremediation strategies for contaminated sites. Research in this field

involves isolating and characterizing atrazine-degrading microorganisms, elucidating the

enzymatic pathways of degradation, and assessing the influence of environmental conditions

on degradation rates.
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Several bacterial and fungal genera have been identified as capable of atrazine degradation.

Some of the most well-studied include:

Bacteria:Arthrobacter, Pseudomonas, Bacillus, Solibacillus, Agrobacterium, and

Rhodococcus.[1][4]

Fungi:Aspergillus, Pleurotus, Penicillium, and Fusarium.[5][7]

Enzymatic Pathways of Atrazine Degradation:

The microbial degradation of atrazine primarily proceeds through a series of enzymatic

reactions that can be broadly categorized into hydrolytic and oxidative pathways.

The most well-characterized pathway is the hydrolytic pathway, which involves a series of

enzymes encoded by the atz and trz genes.[2][8][9] This pathway ultimately leads to the

mineralization of atrazine to carbon dioxide and ammonia.

The key enzymes and their functions are:

Atrazine chlorohydrolase (AtzA) or Triazine hydrolase (TrzN): Catalyzes the initial and rate-

limiting step of hydrolytic dechlorination of atrazine to hydroxyatrazine.[8][10][11]

Hydroxyatrazine ethylaminohydrolase (AtzB): Removes the ethylamino group from

hydroxyatrazine to form N-isopropylammelide.

N-isopropylammelide isopropylaminohydrolase (AtzC): Removes the isopropylamino group

to produce cyanuric acid.[12]

Cyanuric acid amidohydrolase (AtzD): Opens the triazine ring of cyanuric acid to form biuret.

Biuret hydrolase (AtzE): Converts biuret to allophanate.

Allophanate hydrolase (AtzF): Breaks down allophanate into ammonia and carbon dioxide.

Some microorganisms possess the complete set of genes for the mineralization of atrazine,

while others may only carry out partial degradation, leading to the accumulation of

intermediates like cyanuric acid.[2][8]
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Quantitative Data Summary
The efficiency of atrazine degradation by various microbial strains under different conditions is

summarized below.

Table 1: Atrazine Degradation by Selected Bacterial Strains

Bacterial
Strain

Initial
Atrazine
Concentr
ation
(mg/L)

Degradati
on Time

Degradati
on
Efficiency
(%)

pH
Temperat
ure (°C)

Referenc
e

Solibacillus

sp. D2
100 24 hours 100 7.0 30 [1]

Bacillus sp.

D6
100 36 hours 100 7.0 30 [1]

Arthrobact

er sp. D17
100 36 hours 72.59 7.0 30 [1]

Arthrobact

er sp. C2
100 5 days 100 9.0 - [1]

Pseudomo

nas sp.

ZXY-1

- -
12.73

mg/L/h
9.0 34 [1]

Agrobacteri

um

radiobacter

J14a

50 72 hours

94

(mineraliza

tion)

- -

Paenarthro

bacter sp.

AT-5

5 mg/kg

soil
7 days 95.9 - 28/25 [4]

Arthrobact

er sp.

FM326

100 96 hours 97 7.0 30 [2]
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Table 2: Half-life of Atrazine in Soil Under Various Conditions

Soil Type
Atrazine
Application History

Half-life (days) Reference

Cropped Soil History of atrazine use 2 - 7 [13]

Grassland Soils
No recent atrazine

use
8 - 22 [13]

Chernozem (0-10 cm) - 30.91 [14]

Chernozem (10-20

cm)
- 194.88 [14]

Chernozem (20-30

cm)
- 431.51 [14]

Various Field Studies - 14 - 109 (median 39) [15]

Experimental Protocols
Protocol 1: Soil Microcosm Study of Atrazine
Degradation
This protocol describes the setup and execution of a laboratory soil microcosm experiment to

evaluate the biodegradation of atrazine.

Materials:

Soil samples

Atrazine (analytical grade)

Sterile deionized water

Glass jars or beakers (e.g., 250 mL)

Parafilm or loose-fitting lids
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Incubator

Analytical balance

Methanol (HPLC grade)

Dichloromethane (HPLC grade)

Sonicator

Centrifuge

Rotary evaporator

Syringe filters (0.22 µm)

HPLC system

Procedure:

Soil Preparation:

Collect soil from the desired location. Sieve the soil (e.g., through a 2 mm mesh) to

remove large debris and homogenize.

Determine the soil's physicochemical properties (pH, organic matter content, texture).

Adjust the soil moisture content to a desired level (e.g., 60% of water holding capacity).

For abiotic controls, sterilize a portion of the soil by autoclaving (e.g., 121°C for 20 min) on

three consecutive days.[4][16]

Microcosm Setup:

Weigh a specific amount of soil (e.g., 100 g dry weight equivalent) into each microcosm

container.[4]

Prepare a stock solution of atrazine in a suitable solvent (e.g., methanol).
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Spike the soil with atrazine to achieve the desired final concentration (e.g., 5-10 mg/kg).[4]

Ensure the solvent is allowed to evaporate completely in a fume hood.

For bioaugmentation studies, inoculate the soil with a known concentration of an atrazine-

degrading microbial culture (e.g., 1.0 x 10⁷ CFU/g dry soil).[4][16]

Set up control microcosms:

Unspiked soil (to monitor background levels).

Sterilized soil spiked with atrazine (to assess abiotic degradation).

Cover the microcosms with parafilm (with small perforations for gas exchange) or loose-

fitting lids to minimize moisture loss.

Incubation:

Incubate the microcosms in the dark at a constant temperature (e.g., 25-30°C).[4][16]

Maintain soil moisture by adding sterile deionized water as needed.

Sampling and Analysis:

At specified time intervals (e.g., 0, 1, 3, 7, 14, 28 days), collect soil samples from each

microcosm.

Extract atrazine and its metabolites from the soil samples (see Protocol 2).

Analyze the extracts using HPLC (see Protocol 3).

Protocol 2: Extraction of Atrazine and Metabolites from
Soil
This protocol details the extraction of atrazine and its degradation products from soil samples

for subsequent analysis.

Materials:
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Soil sample (from microcosm)

Dichloromethane (HPLC grade)[4][16]

Methanol (HPLC grade)[4][16]

Horizontal shaker

Ultrasonicator[4][16]

Centrifuge and centrifuge tubes

Rotary evaporator

Nitrogen gas evaporator

Methanol (for reconstitution)

Syringe filters (0.22 µm)

Procedure:

Weigh 20 g of the soil sample into a centrifuge tube.[4][16]

Add 60 mL of dichloromethane to the tube.[4][16]

Shake the mixture on a horizontal shaker for 2 hours at 30°C.[4][16]

Sonicate the mixture for 30 minutes.[4][16]

Centrifuge the sample to pellet the soil particles.

Carefully decant the supernatant into a clean flask.

Repeat the extraction process (steps 2-6) two more times, combining the supernatants.[4]

[16]

Concentrate the combined extracts using a rotary evaporator.[4][16]
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Dry the concentrated extract completely under a gentle stream of nitrogen gas.[4][16]

Re-dissolve the residue in 1 mL of methanol.[4][16]

Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

Protocol 3: HPLC Analysis of Atrazine and Metabolites
This protocol outlines the parameters for the analysis of atrazine and its metabolites by High-

Performance Liquid Chromatography (HPLC).

Materials:

HPLC system with a UV detector

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)[16]

Methanol (HPLC grade)

Acetonitrile (HPLC grade)

Deionized water (HPLC grade)

Ammonium acetate or formic acid (for mobile phase modification, if needed)

Atrazine, hydroxyatrazine, deethylatrazine (DEA), and deisopropylatrazine (DIA) analytical

standards

Procedure:

Mobile Phase Preparation:

Prepare the mobile phase, for example, a mixture of methanol and water (e.g., 80:20, v/v).

[16] Alternatively, an acetonitrile and water gradient can be used.[1]

HPLC Conditions:

Column: C18 reversed-phase column.[16]
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Mobile Phase: Isocratic elution with 80% methanol in water or a gradient elution.[16]

Flow Rate: 0.8 - 1.0 mL/min.[16][17]

Column Temperature: 30°C.[16]

Injection Volume: 20 µL.[16]

Detection Wavelength: 220 nm or 240 nm.[16][17]

Calibration:

Prepare a series of standard solutions of atrazine and its metabolites of known

concentrations.

Inject the standards into the HPLC system to generate a calibration curve.

Sample Analysis:

Inject the filtered sample extracts into the HPLC system.

Identify and quantify the peaks corresponding to atrazine and its metabolites by comparing

their retention times and peak areas to the calibration standards.

Protocol 4: Molecular Analysis of Atrazine-Degrading
Genes
This protocol describes the extraction of total DNA from soil and the quantification of atrazine

degradation genes using quantitative PCR (qPCR).

Materials:

Soil sample

DNA extraction kit (e.g., FastDNA SPIN Kit for Soil)[4]

qPCR system

qPCR master mix
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Primers for atrazine degradation genes (e.g., atzA, atzB, trzN)[14][18]

Nuclease-free water

Procedure:

DNA Extraction:

Extract total DNA from 0.5 g of soil using a commercial DNA extraction kit according to the

manufacturer's instructions.[4][9]

Primer Selection:

Select primers specific to the atrazine degradation genes of interest. Examples of primers

for trzN are RT-trzNF: GCAGCGTTTCACGGACAA and RT-trzNR:

AGGAGCGACTGGAGGAGGAC.[16]

qPCR Reaction Setup:

Prepare the qPCR reaction mixture containing qPCR master mix, forward and reverse

primers, template DNA, and nuclease-free water.

qPCR Cycling Conditions:

Perform qPCR with the following typical cycling conditions:

Initial denaturation (e.g., 95°C for 5 minutes).

40 cycles of:

Denaturation (e.g., 95°C for 1 minute).

Annealing (e.g., 55-60°C for 1 minute, primer-dependent).[14][18]

Extension (e.g., 72°C for 1 minute).[14]

Final extension (e.g., 72°C for 5 minutes).[14]

Melt curve analysis.
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Data Analysis:

Quantify the copy number of the target genes by comparing the amplification data to a

standard curve generated from a known amount of plasmid DNA containing the target

gene.

Visualizations

Atrazine Hydroxyatrazine

atzA / trzN
(Dechlorination) N-isopropylammelide

atzB
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(Ring Cleavage) AllophanateatzE CO2 + NH3atzF

Click to download full resolution via product page

Caption: Hydrolytic degradation pathway of atrazine by microbial enzymes.
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Caption: Experimental workflow for studying atrazine degradation in soil.
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Caption: Key environmental factors influencing atrazine degradation in soil.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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